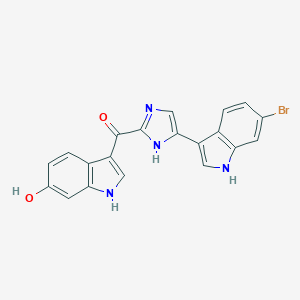

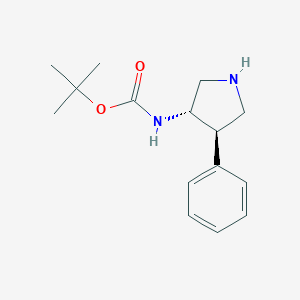

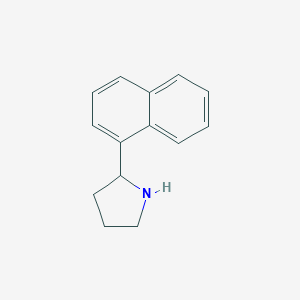

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

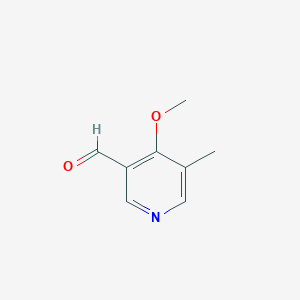

The synthesis of related fluorophore compounds, like 6-Methoxy-4-quinolone, demonstrates the general approach towards creating complex molecules with specific functional groups that offer strong fluorescence and stability in various conditions. Such methods involve multiple steps including acylation, Michael addition, and regioselective synthesis processes which are likely similar to those used in synthesizing our compound of interest (Hirano et al., 2004).

Molecular Structure Analysis

Structural studies of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, involve discussions on molecular conformations in solution and crystal form, based on NMR spectral and X-ray data (Chui et al., 2004). Such analyses are critical for understanding the molecular structure of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid.

Chemical Reactions and Properties

The compound's reactivity, such as in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, can be influenced by the presence of electron-withdrawing or donating groups, affecting its chemical reactions and properties. The synthesis route often involves regioselective bromination, indicating a methodological approach to modifying the compound's chemical properties through selective functionalization (Guzei et al., 2010).

Physical Properties Analysis

The analysis of physical properties such as fluorescence, photostability, and pH-dependent behavior is crucial. For instance, compounds like 6-Methoxy-4-quinolone exhibit strong fluorescence across a wide pH range, which is a significant aspect when considering the physical properties of our compound of interest. These properties are essential for applications in biomedical analysis and labeling reactions, providing insights into the behavior of this compound in different environments (Hirano et al., 2004).

Aplicaciones Científicas De Investigación

Síntesis de péptidos

El compuesto es ampliamente utilizado en la síntesis de péptidos . La hidrofobicidad intrínseca y la aromaticidad del grupo Fmoc promueven las interacciones hidrofóbicas y de apilamiento π-π de los anillos fluorenyl . Esto lo convierte en una herramienta valiosa en la síntesis de péptidos complejos.

Formación de hidrogel

Los aminoácidos modificados con Fmoc y los péptidos cortos se han utilizado para construir hidrogeles . Estos hidrogeles tienen una amplia gama de aplicaciones, incluida la administración de medicamentos y herramientas de diagnóstico para imágenes .

Aplicaciones biomédicas

El compuesto tiene posibles aplicaciones biomédicas. Por ejemplo, el hidrogel Fmoc-K3, que es más rígido (G’ = 2526 Pa), actúa como un material potencial para la ingeniería de tejidos, apoyando completamente la adhesión, supervivencia y duplicación de las células .

Bio-plantilla

Los aminoácidos modificados con Fmoc y los péptidos cortos se pueden utilizar para la bio-plantilla . Esto implica el uso de moléculas biológicas como plantillas para crear estructuras a nanoescala.

Administración de medicamentos

Los hidrogeles formados por aminoácidos modificados con Fmoc y péptidos cortos se pueden utilizar en la administración de medicamentos . Los hidrogeles pueden encapsular medicamentos y liberarlos de manera controlada.

Herramientas de diagnóstico para imágenes

Los hidrogeles formados por aminoácidos modificados con Fmoc y péptidos cortos también se pueden utilizar como herramientas de diagnóstico para imágenes

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame, is the amine group in peptide synthesis . The compound acts as a protecting group for the amine, preventing it from reacting with other substances during the synthesis process .

Mode of Action

The compound interacts with its target by forming a carbamate with the amine group . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that introduces the Fmoc group . The Fmoc group serves as a protective barrier , preventing the amine from reacting with other substances during peptide synthesis .

Biochemical Pathways

The compound affects the peptide synthesis pathway . By protecting the amine group, it allows for the controlled formation of peptide bonds . This ensures that the peptide chain grows in the desired sequence, without unwanted side reactions .

Pharmacokinetics

The compound’s pharmacokinetics are largely determined by its role as a protecting group in peptide synthesis. It is stable under acidic conditions , but can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group, it prevents unwanted side reactions and ensures that the peptide chain grows in the correct order .

Action Environment

The compound’s action, efficacy, and stability are influenced by the chemical environment during peptide synthesis. It is stable under acidic conditions, but can be removed under basic conditions . The presence of piperidine, a base, is often used to remove the Fmoc group when it is no longer needed .

Propiedades

IUPAC Name |

2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxoazepan-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c26-21(27)13-25-12-6-5-11-20(22(25)28)24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,24,29)(H,26,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSRRJZAOFHCSC-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C(=O)[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373294 |

Source

|

| Record name | Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142855-79-6 |

Source

|

| Record name | Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)